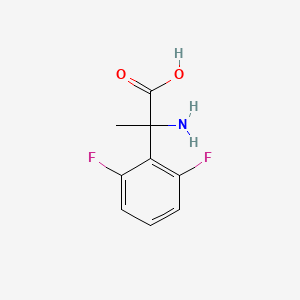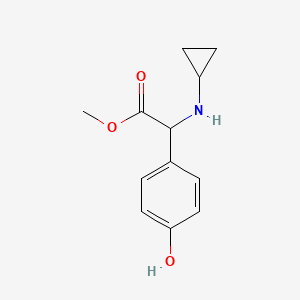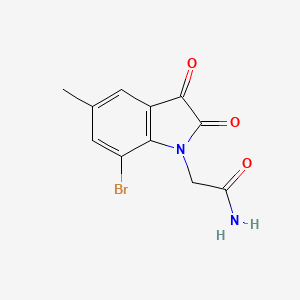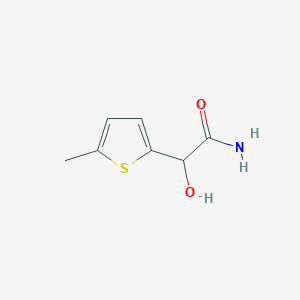
2-(2,6-Difluorophenyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Difluorophenyl)alanine is a synthetic amino acid derivative of phenylalanine, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)alanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the electrophilic aromatic substitution reaction, where phenylalanine is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like silver triflate. The reaction is carried out under mild conditions, usually at room temperature, to achieve high selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of fluorinated reagents and catalysts in a flow system can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,6-Difluorophenyl)alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
2-(2,6-Difluorophenyl)alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of protein structure and function, particularly in the investigation of enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including the development of novel drugs for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-(2,6-Difluorophenyl)alanine involves its incorporation into proteins and peptides, where it can influence their structure and function. The presence of fluorine atoms can enhance the stability and binding affinity of the compound to its molecular targets. This can lead to improved pharmacokinetic properties and increased efficacy of the resulting drugs .
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting their catalytic activity.
Receptors: It can bind to specific receptors, modulating their signaling pathways and physiological responses.
Comparación Con Compuestos Similares
2-(2,6-Difluorophenyl)alanine can be compared with other fluorinated amino acids and phenylalanine derivatives:
Similar Compounds:
Uniqueness:
- The unique positioning of the fluorine atoms at the 2 and 6 positions on the phenyl ring imparts distinct chemical and biological properties to this compound. This configuration can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .
Propiedades
Fórmula molecular |
C9H9F2NO2 |
|---|---|
Peso molecular |
201.17 g/mol |
Nombre IUPAC |
2-amino-2-(2,6-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO2/c1-9(12,8(13)14)7-5(10)3-2-4-6(7)11/h2-4H,12H2,1H3,(H,13,14) |
Clave InChI |
PJHJCEQNMFZRDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC=C1F)F)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(4-ethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118368.png)
![(1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B12118376.png)









![2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12118455.png)


